N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazole ring fused to a pyrimidine ring, which is further connected to a cyclohexene carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound under acidic conditions.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings can be coupled using a Buchwald-Hartwig amination reaction, which involves the use of a palladium catalyst and a suitable base.
Formation of the Cyclohexene Carboxamide Group: The final step involves the formation of the cyclohexene carboxamide group through a nucleophilic substitution reaction, where the amine group of the pyrazole-pyrimidine intermediate reacts with a cyclohexene carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, the compound binds to the active site of the kinase enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation . The molecular pathways involved may include the inhibition of cyclin-dependent kinases (CDKs) and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide can be compared with other similar compounds, such as:
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also contains a pyrazole-pyrimidine structure and has been studied for its CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have similar pyrazole-pyrimidine structures and are investigated for their potential as kinase inhibitors.
Cyclohexanecarboxamide Derivatives: These compounds contain the cyclohexanecarboxamide group and are studied for their various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(11-5-2-1-3-6-11)18-12-9-13(16-10-15-12)19-8-4-7-17-19/h1-2,4,7-11H,3,5-6H2,(H,15,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMJVMLGKHKRJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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